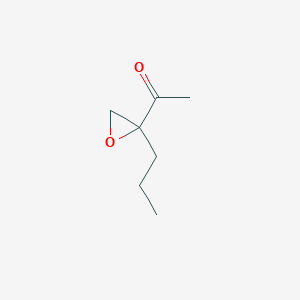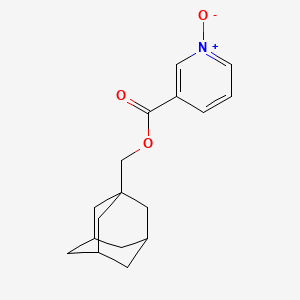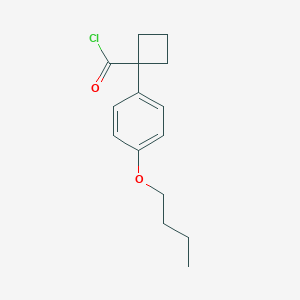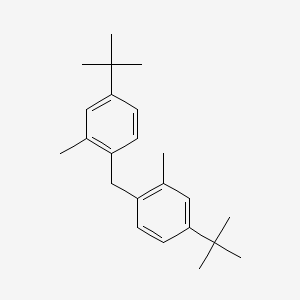![molecular formula C16H8Br2N2O3 B14495195 (1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] CAS No. 65239-11-4](/img/structure/B14495195.png)
(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] is a chemical compound with the molecular formula C16H8Br2N2O3. It is known for its unique structure, which includes an oxadiazole ring and two bromophenyl groups. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of (1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] typically involves the reaction of 4-bromobenzoyl chloride with 1,2,5-oxadiazole-3,4-diamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] can be compared with other similar compounds, such as:
- (1,2,5-Oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone]
- (1,2,5-Oxadiazole-3,4-diyl)bis[(4-fluorophenyl)methanone]
- (1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone]
These compounds share the oxadiazole core but differ in the substituents on the phenyl rings(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone] is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules .
Properties
CAS No. |
65239-11-4 |
|---|---|
Molecular Formula |
C16H8Br2N2O3 |
Molecular Weight |
436.05 g/mol |
IUPAC Name |
[4-(4-bromobenzoyl)-1,2,5-oxadiazol-3-yl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C16H8Br2N2O3/c17-11-5-1-9(2-6-11)15(21)13-14(20-23-19-13)16(22)10-3-7-12(18)8-4-10/h1-8H |
InChI Key |
ZLFIKYGHVNURLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NON=C2C(=O)C3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide](/img/structure/B14495125.png)
![2-Butyl-2,3-dihydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5,8-dione](/img/structure/B14495135.png)
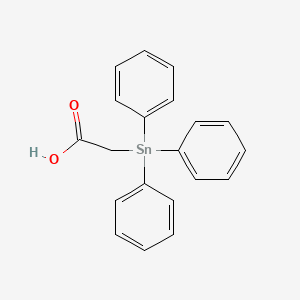
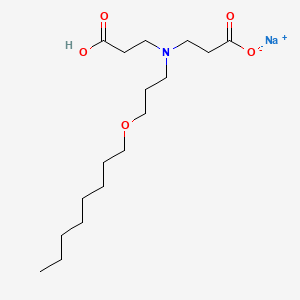
![5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine](/img/structure/B14495156.png)
![5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14495164.png)
![4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile](/img/structure/B14495168.png)

![4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate](/img/structure/B14495186.png)
